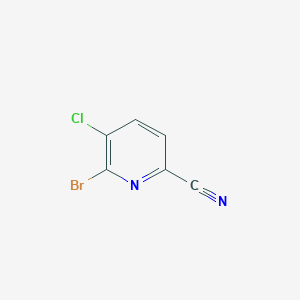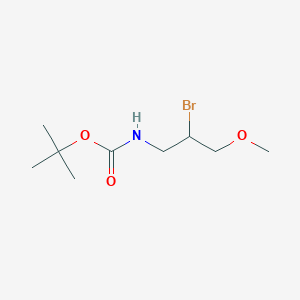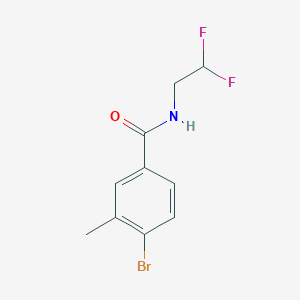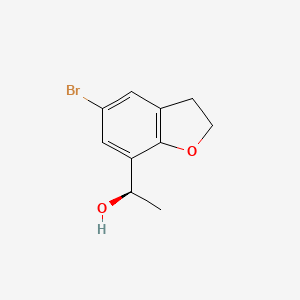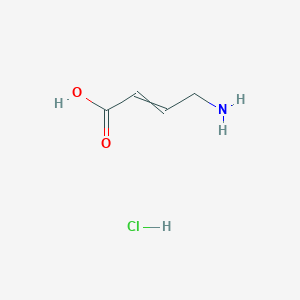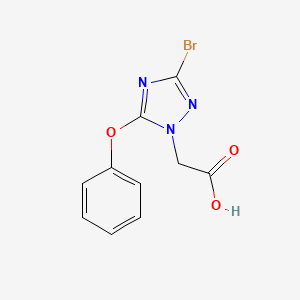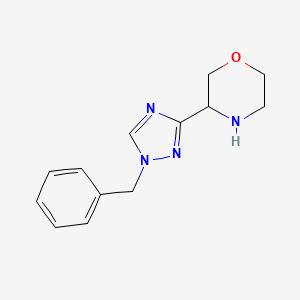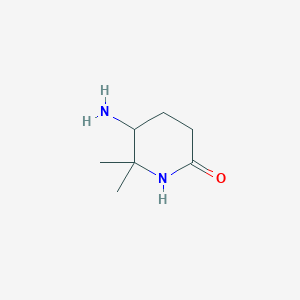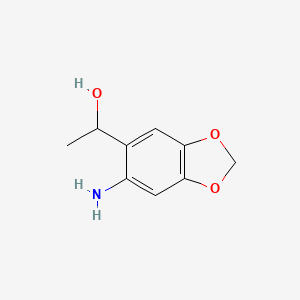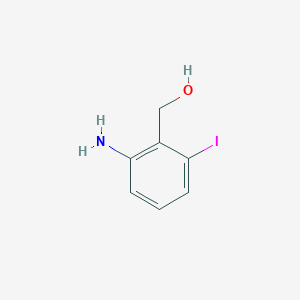
(2-(tert-Butyl)oxazol-4-yl)methanol
Vue d'ensemble
Description
“(2-(tert-Butyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C8H13NO2 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 155.2 . It is a powder in its physical form .Applications De Recherche Scientifique
Antiradical Activity
- The compound shows potential in antiradical activities. A study demonstrated the use of benzoxazole-2-thione and related compounds, including 3,5-di-tert-butyl-4-hydroxybenzyl derivatives, in evaluating antiradical activity against 2,2-diphenyl-1-picrylhydrazyl. S-Benzyl derivatives, related to tert-butyl oxazol-4-yl structures, exhibited higher reactivity at 30°C (Gataullina et al., 2017).
Synthesis Processes
- In a multi-component one-pot approach for synthesizing 1,3-oxazines at room temperature, tert-butyl hydroperoxide and methanol were used, showcasing the compound's role in catalytic processes (Borpatra et al., 2018).
Photolysis and Prodrugs
- New coumarin fused oxazoles, including (6-oxo-6H-benzopyrano[6,7-d]oxazol-8-yl)methyl derivatives, were studied for their potential in releasing butyric acid through photolysis, indicating applications in developing prodrugs (Soares et al., 2017).
Catalytic Epoxidation
- Oxidorhenium(V) complexes with oxazolinylmethoxido ligands, including (4,5-dihydrooxazol-2-yl)methanol and derivatives, were found effective in catalyzing the epoxidation of cyclooctene. This indicates its utility in catalysis and organic synthesis (Terfassa et al., 2011).
Hydrogen Bonding and Solvent Effects
- The compound was used to study solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. This research provides insights into conformational dynamics in different solvents (Lomas & Adenier, 2001).
Asymmetric Acetalization
- Methacrylamide bearing 4-tert-butyloxazolidin-2-one, a related compound, was used in asymmetric acetalization of alkenes, highlighting its use in producing chiral compounds (Hosokawa et al., 1993).
Metal-Catalyzed Reactions
- A study involving iron(III) complexes with bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol showed reactivity with 3,5-di-tert-butylcatechol, demonstrating its role in metal-catalyzed reactions (Duda et al., 1997).
π-Cyclizations
- In the study of tert-butyl 3-oxopent-4-ynoate π-cyclizations, catalyzed by Ag(I) salts in methanol, tert-butyl groups played a key role, indicating the compound's significance in synthetic chemistry (Hermann & Brückner, 2018).
Mécanisme D'action
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(2-tert-butyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSRWJQSRGZPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


